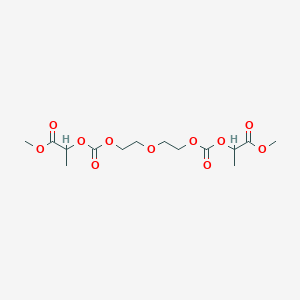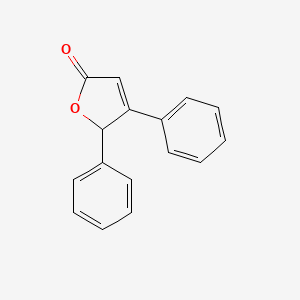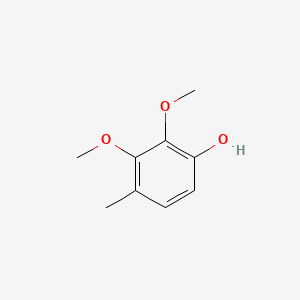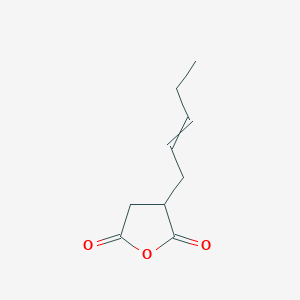
3-(Pent-2-EN-1-YL)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pent-2-EN-1-YL)oxolane-2,5-dione is an organic compound with the molecular formula C9H12O3. It is a derivative of oxolane-2,5-dione, featuring a pent-2-en-1-yl substituent at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-2-EN-1-YL)oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with pent-2-en-1-yl derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the addition of the pent-2-en-1-yl group to the oxolane-2,5-dione core .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum yield and purity. The process often includes purification steps like distillation or crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pent-2-EN-1-YL)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxolane derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The pent-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
3-(Pent-2-EN-1-YL)oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism by which 3-(Pent-2-EN-1-YL)oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various chemical transformations, depending on the functional groups present and the reaction conditions. The exact pathways and targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
- 3-(2-dodecenyl)succinic anhydride
- 3-[(2E)-dodec-2-en-1-yl]oxolane-2,5-dione
Uniqueness
3-(Pent-2-EN-1-YL)oxolane-2,5-dione is unique due to its specific pent-2-en-1-yl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
10500-35-3 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-pent-2-enyloxolane-2,5-dione |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-5-7-6-8(10)12-9(7)11/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
PIMQZWOUMJNIRN-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





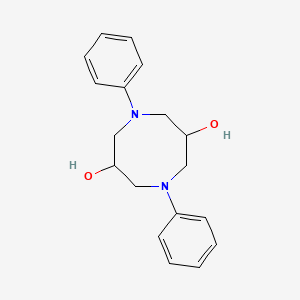
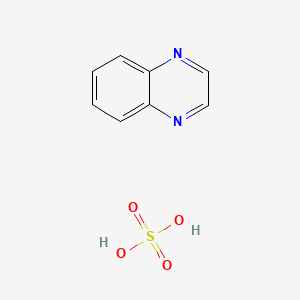

![3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14728670.png)
![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)



